molecular formula C27H23N3O2 B3447294 2-[(diphenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide

2-[(diphenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No. B3447294
M. Wt: 421.5 g/mol
InChI Key: UHGFJQJPJFSHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(diphenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is commonly referred to as DPA-PyMAB, and it is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes. In

Mechanism of Action

The mechanism of action of DPA-PyMAB involves the inhibition of protein-protein interactions involved in various biological processes. Specifically, DPA-PyMAB targets the interaction between the WW domain of the protein YAP and the PPxY motif of the protein LATS. This interaction is critical for the regulation of the Hippo signaling pathway, which is involved in the control of cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
DPA-PyMAB has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. Specifically, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. Additionally, DPA-PyMAB has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of DPA-PyMAB is its high specificity and selectivity for its target proteins. This compound has been shown to have minimal off-target effects, which makes it an attractive candidate for the development of new drugs and therapies. However, one of the major limitations of DPA-PyMAB is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of DPA-PyMAB. One of the most promising directions is the development of new drugs and therapies based on this compound. Additionally, future studies could focus on the optimization of the synthesis method to improve the yield and purity of DPA-PyMAB. Furthermore, future studies could also explore the potential applications of DPA-PyMAB in the treatment of other diseases, such as neurodegenerative disorders and viral infections.

Scientific Research Applications

DPA-PyMAB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPA-PyMAB is in the development of new drugs and therapies for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in the cell cycle and apoptosis. Additionally, DPA-PyMAB has also been studied for its potential applications in the treatment of viral infections, autoimmune diseases, and neurodegenerative disorders.

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c31-26(29-19-20-10-9-17-28-18-20)23-15-7-8-16-24(23)30-27(32)25(21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-18,25H,19H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGFJQJPJFSHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(diphenylacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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